molecular formula C13H15ClN2O2 B1418878 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1209190-17-9

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No. B1418878
CAS RN: 1209190-17-9
M. Wt: 266.72 g/mol
InChI Key: XNVLKTXPCMGMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a propanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” include a molecular weight of 266.72 . Predicted properties include a melting point of 195.05°C, a boiling point of approximately 540.8°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.63 .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives as anticonvulsant agents. These compounds, closely related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have shown efficacy in preclinical seizure models in mice, indicating their relevance in the development of new antiepileptic drugs (Kamiński et al., 2016). Another study supports these findings, showing that similar compounds exhibit broad spectra of activity across various seizure models (Kamiński et al., 2015).

Neuroprotective Properties

N-acylaminophenothiazines, a class of compounds including structures similar to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been reported to exhibit neuroprotective properties. These compounds can inhibit butyrylcholinesterase, protect neurons against free radical damage, and show potential in the treatment of Alzheimer's disease (González-Muñoz et al., 2011).

Antinociceptive Effects

Propanamide derivatives, closely related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been synthesized and tested for antinociceptive activity, indicating their potential use in pain management. These compounds have shown significant activity in various antinociceptive tests (Önkol et al., 2004).

Synthesis and Molecular Structure Analysis

Studies have focused on the synthesis and molecular structure of compounds similar to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide. These include the analysis of crystal structures and spectroscopic properties, providing insights into the chemical behavior and potential applications of these compounds (Kulai & Mallet-Ladeira, 2016).

Antibacterial and Antifungal Properties

Research on N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide, a compound structurally related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, has indicated its potential as an antibacterial and antifungal agent. This highlights the diverse applications of propanamide derivatives in the field of antimicrobial research (Zala, Dave, & Undavia, 2015).

Future Directions

The future directions for research on “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space .

properties

IUPAC Name

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLKTXPCMGMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1N2CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.